N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one
Description
Properties
IUPAC Name |
2-benzyl-7,8-dimethoxy-4,5-dihydro-1H-2-benzazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11H,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVGXOGAKBBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(C(=O)CCC2=C1)CC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652453 | |
| Record name | 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-89-8 | |
| Record name | 1,2,4,5-Tetrahydro-7,8-dimethoxy-2-(phenylmethyl)-3H-2-benzazepin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-7,8-dimethoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step A: Formation of (3,4-Dimethoxyphenyl) Acetyl Chloride
(3,4-Dimethoxyphenyl) acetate is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction produces (3,4-dimethoxyphenyl) acetyl chloride in 98% yield, which is used directly in the next step without purification.
Step B: Condensation with 2,2-Dimethoxyethylamine
The acetyl chloride intermediate reacts with 2,2-dimethoxyethylamine in the presence of triethylamine (Et₃N) at 10°C. This step forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide with near-quantitative conversion.
Step C: Cyclization in Sulfuric Acid
The acetamide derivative undergoes cyclization in concentrated sulfuric acid (36 N) at 15–20°C for 10 hours. The reaction proceeds via intramolecular Friedel-Crafts alkylation, followed by dehydration to yield the tetrahydrobenzazepine core. After workup with water/N-methylpyrrolidone (NMP), the product is isolated in 92.9% yield with >99.5% chemical purity.
Key Advantages:
-
Avoids hazardous solvents (uses dichloromethane and sulfuric acid).
-
High yield and purity suitable for industrial-scale production.
Barbier-Type Cyclization of α-Phenylphenacylamines
A cyclization strategy from Heterocycles employs organolithium reagents to construct the benzazepine ring. While developed for 1,2-diphenyl derivatives, the method is relevant to N-benzyl analogs:
Synthesis of N-[2-(2-Iodophenyl)ethyl]-α-phenylphenacylamine
2-(2-Iodophenyl)ethylamine is condensed with α-phenylphenacyl bromide in dichloromethane. The intermediate is purified via column chromatography.
Intramolecular Barbier Reaction
Treatment with n-butyllithium (n-C₄H₉Li) at −78°C induces cyclization via a radical mechanism. The product, 1-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is dehydrated using trifluoromethanesulfonic acid (TfOH) to yield the final compound. Reported yields range from 33% to 50% .
Key Advantages:
-
Enables stereoselective synthesis of benzazepines.
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Compatible with diverse N-substituents.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Role of Acid in Cyclization
In the patent method, sulfuric acid protonates the acetamide oxygen, facilitating nucleophilic attack by the aromatic ring. The reaction proceeds through a Wheland intermediate, followed by deprotonation to restore aromaticity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Benzyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products
Oxidation: Products include benzaldehyde derivatives or benzoic acid derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Dopamine Receptor Modulation :
- N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine has been studied for its interaction with dopamine receptors, particularly D2 and D3 subtypes. These receptors are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. The compound exhibits selective binding affinities that can be optimized for therapeutic use .
- Potential Antidepressant Activity :
- Neuroprotective Effects :
Case Studies
Mechanism of Action
The mechanism by which N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related benzazepines:
Key Observations
7,8-Dimethoxy groups are conserved across most analogs, suggesting their role in electronic modulation or solubility. Ketone position: The target compound’s ketone at C3 differs from the C2 ketone in CAS 1235547-07-5, which may affect tautomerism or reactivity .
Pharmacological Relevance: The chloropropyl analog (C₁₆H₂₁ClNO₃) is critical for synthesizing ivabradine, a clinically approved bradycardic agent . Sch-12679’s N-methyl-phenyl substitution highlights structural diversity for central nervous system (CNS) targeting, though its exact biological activity remains unspecified .
Synthetic Utility :
- The hydrochloride salt (CAS 14165-90-3) serves as a precursor for further N-functionalization, emphasizing the versatility of the benzazepine scaffold .
Biological Activity
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C19H23N O2
- Molecular Weight : 297.39 g/mol
- CAS Number : 189885-47-0
- IUPAC Name : 2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzazepine core followed by the introduction of the benzyl and methoxy groups. Various synthetic routes have been explored to optimize yield and purity .
Antitumor Activity
Recent studies have indicated that N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives exhibit significant antitumor activity. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- In vitro studies have demonstrated that compounds in this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced tumor growth in specific cancer models .
The proposed mechanism of action for N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine involves:
- Inhibition of CDK Activity : By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of target proteins essential for cell cycle progression.
- Induction of Apoptosis : The compounds may also trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic factors .
Study 1: Antitumor Efficacy
A study evaluated the effects of N-Benzyl-7,8-dimethoxy derivatives on various cancer cell lines including breast and prostate cancer cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | CDK inhibition |
| PC3 (Prostate) | 7.1 | Induction of apoptosis |
This study highlights the potential use of this compound as a therapeutic agent in oncology .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related benzazepine compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis:
| Treatment | Neuronal Viability (%) | Mechanism |
|---|---|---|
| Control | 100 | - |
| Compound A (10 µM) | 85 | Antioxidant activity |
| Compound B (20 µM) | 90 | Modulation of neuroinflammation |
These results indicate a broader therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Benzyl-7,8-dimethoxy-2-benzazepine-3-one?
- Methodology : A two-step approach is commonly employed. First, synthesize the precursor 3-formyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine via reductive amination or alkylation, followed by hydrolysis under basic conditions (e.g., refluxing with 10% NaOH in ethanol). Purification via recrystallization from diethyl ether yields the final product . Confirm intermediates using IR spectroscopy (e.g., carbonyl stretch at ~1665 cm⁻¹) and elemental analysis .
Q. How can researchers determine the solubility and stability profile of this compound?
- Methodology : Experimental solubility is assessed in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers at varying pH levels. Stability studies involve storing the compound at -20°C in anhydrous solvents to prevent decomposition. Monitor degradation via HPLC or LC-MS over time .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- X-ray crystallography : Resolve the core benzazepine scaffold and substituent conformations (e.g., dimethoxy groups at positions 7 and 8) using single-crystal diffraction (data collected at 125 K, R-factor < 0.04) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1665 cm⁻¹) and methoxy (C-O) vibrations .
- Elemental analysis : Verify purity (e.g., C: 75.40%, H: 7.48%, N: 7.99%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in benzazepine derivatives?
- Methodology : Synthesize analogs with modifications to the N-benzyl group or methoxy substituents. Test activity in in vitro models (e.g., serotonin receptor binding assays, ion channel modulation) and compare with reference compounds like Sch-12679 (a related benzazepine maleate with documented pharmacological activity) . Use molecular docking to predict interactions with target proteins (e.g., GPCRs) .
Q. What advanced analytical methods ensure purity and stability in long-term storage?
- Methodology :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for degradation products (e.g., demethylated analogs) .
- LogP and PSA analysis : Predict solubility and membrane permeability using calculated partition coefficients (LogP ~2.8) and polar surface area (PSA ~38.8 Ų) .
- Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, followed by LC-MS quantification .
How should researchers design in vitro** models to evaluate pharmacological mechanisms?**
- Methodology :
- Receptor profiling : Screen against a panel of CNS targets (e.g., 5-HT2A, D2 receptors) using radioligand displacement assays. Compare potency with structurally related compounds like ivabradine, a benzazepine-derived bradycardic agent .
- Functional assays : Measure intracellular calcium flux or cAMP modulation in transfected HEK293 cells expressing target receptors .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported pharmacological activity across studies?
- Methodology :
- Batch variability : Compare synthesis protocols (e.g., purity of starting materials, reaction conditions) between studies. Replicate experiments using identical batches .
- Assay conditions : Standardize buffer pH, temperature, and cell lines. For example, serotonin receptor affinity may vary due to differences in assay temperature (25°C vs. 37°C) .
- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., animal strain differences in in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
